1,4-Dichlorophthalazine-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorophthalazine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-6-2-1-5(4-14)3-7(6)9(11)13-12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHVGBNBFOWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4 Dichlorophthalazine 6 Carbaldehyde and Precursors
De Novo Synthetic Routes to the Phthalazine (B143731) Core Structure
The foundational step in synthesizing the target molecule is the construction of the phthalazine ring. This is typically achieved through condensation reactions that form the nitrogen-containing heterocyclic structure from appropriately substituted benzene (B151609) derivatives.
Cyclocondensation Reactions of o-Difunctionalized Benzenes with Hydrazine (B178648) Derivatives
One of the most direct and versatile methods for constructing the phthalazine skeleton is the cyclocondensation reaction between a 1,2-difunctionalized benzene derivative and a hydrazine. The nature of the functional groups on the benzene ring dictates the initial oxidation state and substitution pattern of the resulting phthalazine.
Commonly employed starting materials include o-phthalaldehydes, o-acylbenzoic acids, and their derivatives. For instance, the reaction of a 2-formylbenzoic acid with hydrazine hydrate (B1144303) readily yields a phthalazin-1(2H)-one, which serves as a crucial intermediate. longdom.org This approach is fundamental to building the core ring structure that can be further functionalized.
Table 1: Examples of Cyclocondensation Reactions for Phthalazine Synthesis
| Starting Material | Reagent | Product Type | Reference |
| o-Phthalaldehyde | Hydrazine | Phthalazine | longdom.org |
| 2-Formylbenzoic Acid | Hydrazine Hydrate | Phthalazin-1(2H)-one | longdom.org |
| 1,2-Diacylbenzene | Hydrazine | 1,4-Disubstituted Phthalazine | longdom.org |
| 2-(Bromomethyl)benzaldehyde | Arylhydrazine | 2-Aryl-1,2-dihydrophthalazine | longdom.org |
Synthesis from Phthalic Anhydride (B1165640) and Related Derivatives
A widely utilized and economically viable route to the phthalazine core begins with phthalic anhydride or its substituted analogues. longdom.org The synthesis of the specific precursor for 1,4-dichlorophthalazine-6-carbaldehyde logically commences with trimellitic anhydride (4-carboxyphthalic anhydride).
Formation of the Phthalazinedione Ring: Trimellitic anhydride is reacted with hydrazine hydrate. This reaction proceeds via a 6-endo thermodynamic cyclization to selectively form 6-carboxy-2,3-dihydrophthalazine-1,4-dione. nih.gov This intermediate carries the essential carboxyl group at the correct position for later conversion to the aldehyde. A known upstream product for a related amide is 1,4-dihydroxy-phthalazine-6-carboxylic acid, which originates from trimellitic anhydride. lookchem.com
Chlorination of the Phthalazinedione: The resulting dione (B5365651) is then chlorinated to produce 1,4-dichlorophthalazine-6-carboxylic acid. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. nih.govsci-hub.se The use of POCl₃ is a standard and effective method for converting the hydroxyl groups of the tautomeric phthalazinedione form into chloro substituents. researchgate.net Alternative phosphorus-free chlorination systems, such as those based on triphosgene (B27547) (BTC) and thionyl chloride (SOCl₂), have also been developed to mitigate environmental concerns associated with phosphorus waste. sci-hub.se
Conversion to the Final Product: The carboxylic acid group on the 1,4-dichlorophthalazine (B42487) ring is then converted to the carbaldehyde moiety, a process detailed in section 2.2.1.
Table 2: Key Transformation from Substituted Phthalic Anhydride
| Precursor | Reagent(s) | Intermediate/Product | Reference |
| Trimellitic Anhydride | Hydrazine Hydrate | 6-Carboxy-2,3-dihydrophthalazine-1,4-dione | nih.govlookchem.com |
| Phthalazine-1,4-diones | POCl₃ / DMF | 1,4-Dichlorophthalazines | nih.gov |
| Hydroxy-aza-arenes | POCl₃ or BTC/SO₂Cl₂ | Chloro-aza-arenes | sci-hub.se |
Alternative Ring-Closure Strategies
Beyond the classical condensation routes, other strategies have been developed for the synthesis of the phthalazine core. One notable method begins with substituted 2-bromobenzaldehyde (B122850) acetals. This multi-step sequence involves:
Lithiation of the bromo-aromatic ring followed by formylation to introduce a second aldehyde group.
Deprotection of the acetal (B89532) to unmask the original aldehyde.
Condensative cyclization of the resulting o-dialdehyde with hydrazine to furnish the phthalazine ring system.
Functional Group Interconversion Strategies for the Carbaldehyde Moiety
Once the 1,4-dichlorophthalazine core is established, or at an intermediate stage, specific reactions are required to generate the carbaldehyde group at the C-6 position.
Oxidation and Reduction Pathways for Aldehyde Precursors
The most strategically sound approach to this compound involves the late-stage modification of a precursor functional group.
Reduction of a Carboxylic Acid: Following the synthesis outlined in section 2.1.2, the key intermediate is 1,4-dichlorophthalazine-6-carboxylic acid. The selective reduction of this carboxylic acid to the corresponding aldehyde is the final step. While classical reagents like lithium aluminum hydride (LAH) are often too reactive and would likely attack the chloro-substituents, modern, milder methods are available. For example, carboxylic acids can be converted to aldehydes under gentle conditions by first forming an S-2-pyridyl thioester, which is then reduced using a nickel catalyst and a silane (B1218182) reductant. rsc.org This method is noted for its functional group tolerance. rsc.org
Oxidation of a Methyl Group: An alternative pathway would involve starting with a 6-methylphthalazine (B130039) derivative. The methyl group could then be oxidized to an aldehyde. It is generally difficult to terminate the oxidation of a methyl group at the aldehyde stage without further oxidation to a carboxylic acid. google.com However, specialized photooxidation catalysts, such as halogenated aromatic nitriles, have been developed to selectively convert methyl groups on aromatic rings into aldehydes. google.com
Formylation Reactions on Phthalazine Derivatives
Directly introducing an aldehyde group onto the pre-formed phthalazine ring is another potential strategy. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds using a reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). organic-chemistry.orgchemistrysteps.com
While the 1,4-dichlorophthalazine ring itself is electron-deficient due to the halogen substituents, this reaction can be successfully applied to more electron-rich precursors, such as phthalazinone derivatives. jst.go.jp For example, a phthalazinone can undergo formylation via the Vilsmeier-Haack reaction to yield a pyrazole (B372694) carbaldehyde derivative when the phthalazinone contains an appropriate side chain. jst.go.jp This suggests a viable synthetic route where the phthalazinone core is first formylated and then subsequently chlorinated to yield the final this compound.
Preparation of 1,4-Dichlorophthalazine from Phthalazinones
The conversion of phthalazin-1,4-diones to 1,4-dichlorophthalazines is a pivotal step in the synthesis of the target molecule. This transformation involves the replacement of two carbonyl oxygen atoms with chlorine atoms, creating a reactive scaffold for further chemical modifications.
The most common and historically significant method for the chlorination of phthalazin-1,4-diones is the use of phosphorus-based halogenating agents. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are the most frequently employed reagents for this transformation. chemistrysteps.com
The reaction typically involves heating the phthalazinone precursor with an excess of POCl₃, which often serves as both the reagent and the solvent. researchgate.net In some procedures, a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF) is added, which can facilitate the reaction. researchgate.netnih.gov The Vilsmeier reagent, formed in situ from POCl₃ and DMF, is a known chlorinating and formylating agent. nih.govijpcbs.com
While effective, the use of a large excess of POCl₃ presents challenges, including difficult work-up procedures and environmental concerns associated with the disposal of phosphorus-containing byproducts. google.com Alternative methods using PCl₅ have also been developed. One approach involves heating the phthalazin-1,4-dione with PCl₅ in a sealed reaction vessel, which can lead to nearly quantitative yields of the desired 1,4-dichlorophthalazine. chemistrysteps.com
More recent developments have sought to minimize the use of harsh chlorinating agents. A notable alternative is the use of phosphorus trichloride (B1173362) (PCl₃) in a catalytic system. This method avoids the large excess of phosphorus oxychloride, making the process safer and more environmentally friendly. google.com
Table 1: Comparison of Chlorinating Agents for Phthalazinone Conversion
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃, often with pyridine or DMF | Widely used, effective for many substrates | Large excess required, harsh work-up, environmental concerns | researchgate.netgoogle.com |
| Phosphorus Pentachloride (PCl₅) | Heated in a sealed vessel or in a high-boiling solvent | Can provide quantitative yields, avoids large solvent volumes of POCl₃ | Corrosive, generates solid byproducts, can lead to impure products | chemistrysteps.com |
| Phosphorus Trichloride (PCl₃) | Catalytic amount with a catalyst like 4-dimethylaminopyridine (B28879) in acetonitrile (B52724) | Milder conditions, reduced waste, improved safety, suitable for industrial scale | May require a catalyst, slower reaction times in some cases | google.com |
| Vilsmeier Reagent (POCl₃/DMF) | Reaction with pre-formed or in situ generated reagent at moderate temperatures | Mild, can be selective | Can sometimes lead to formylation as a side reaction | nih.gov |
Optimizing reaction conditions is crucial for transitioning a synthetic procedure from the laboratory to an industrial scale. For the chlorination of phthalazinones, key parameters include temperature, reaction time, reagent stoichiometry, and catalyst choice.
A significant optimization involves moving from using phosphorus oxychloride as a solvent to using it as a reagent in a more benign solvent like chloroform (B151607) or acetonitrile. researchgate.netgoogle.com One scalable process describes the reaction of a phthalazinone derivative (104.5 g) in pyridine with the dropwise addition of phosphorus oxychloride, followed by heating to 110 °C for one hour. researchgate.net Another protocol, designed for industrial production, utilizes a 50L reaction kettle. In this process, 2 kg of the diketone phthalazine is treated with 3.38 kg of phosphorus trichloride in acetonitrile, using 0.15 kg of 4-dimethylaminopyridine as a catalyst. The reaction temperature is carefully controlled, and the reagent is added dropwise over several hours, highlighting the focus on safety and control for large-scale operations. google.com This catalytic method is explicitly described as suitable for industrialized production due to its mild conditions and reduced environmental impact. google.com
The use of a sealed pressure bottle for reactions with PCl₅ allows for higher temperatures (140-150 °C), driving the reaction to completion and resulting in a quantitative yield of nearly pure product, which simplifies downstream purification and enhances process scalability. chemistrysteps.com
Integrated Multi-Component and One-Pot Synthetic Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for building molecular complexity. niscpr.res.in Several one-pot, multi-component strategies have been developed for the synthesis of the phthalazin-1,4-dione core, the key precursor to 1,4-dichlorophthalazine.
These reactions often start from simple, readily available materials like phthalic anhydride or phthalimide. niscpr.res.insciforum.net A four-component reaction involving phthalimide, hydrazine hydrate, an aldehyde, and malononitrile (B47326) has been shown to produce complex pyrazolo[1,2-b]phthalazine-diones in a single step. niscpr.res.in Although the aldehyde in this specific MCR does not become the C6-substituent of the target molecule, the reaction efficiently constructs the fundamental phthalazinedione ring system.
Table 2: Examples of Multi-Component Syntheses of Phthalazine-dione Precursors
| Components | Catalyst/Solvent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Phthalimide, Hydrazine Hydrate, Aldehyde, Malononitrile | Proline / Ethanol:Water | Pyrazolo[1,2-b]phthalazine-5,10-dione | Organocatalyzed, green solvent system | niscpr.res.in |
| Diethyl Phthalate, Ethyl Cyanohydrazide, Benzaldehyde, Malononitrile | [BMIM][OH] (Ionic Liquid) | Phthalazine-1,4-dione derivative | Uses an ionic liquid as a green medium | epa.gov |
| Phthalhydrazide (B32825), Aromatic Aldehyde, Malononitrile | Cu(OTf)₂ / Ethanol | Pyrazolo[1,2-b]phthalazine-5,10-dione | Lewis acid catalysis, high yields | scispace.com |
While MCRs are excellent for building the core, the introduction of the specific C6-carbaldehyde group on the phthalazine ring often requires a separate step. A powerful one-pot method for this type of transformation is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.org This reaction uses a Vilsmeier reagent (typically formed from DMF and POCl₃) to formylate electron-rich aromatic and heterocyclic rings. ijpcbs.comorganic-chemistry.org For instance, the Vilsmeier-Haack reaction has been successfully applied to a related heterocyclic system to produce a pyrazole carbaldehyde derivative, demonstrating its utility in introducing an aldehyde group onto a nitrogen-containing ring structure. jst.go.jp An integrated approach could, therefore, involve an efficient MCR synthesis of a substituted phthalazinone, followed by a Vilsmeier-Haack formylation to install the carbaldehyde group prior to the final chlorination step.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceutical intermediates. rsc.org The synthesis of 1,4-dichlorophthalazine and its precursors provides a clear example of this shift.
Traditional chlorination methods using stoichiometric or excess POCl₃ are being replaced by greener alternatives. The development of a catalytic system using PCl₃ and a catalyst like 4-dimethylaminopyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a recyclable solvent like acetonitrile significantly reduces waste and improves the safety profile of the reaction. google.com
The application of green chemistry is particularly evident in the multi-component syntheses of the phthalazinone precursors. These reactions embody several green principles:
Atom Economy : MCRs are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product.
Use of Greener Solvents : Many modern procedures utilize environmentally benign solvents. Examples include using an ethanol/water mixture, which is both effective and sustainable, or employing ionic liquids like [BMIM][OH] or Deep Eutectic Solvents (DES) that can be recycled. niscpr.res.inepa.govresearchgate.net Syntheses in aqueous media have also been reported. hanyang.ac.kr
Catalysis : The use of efficient and recyclable catalysts is a cornerstone of green chemistry. This includes organocatalysts like proline, which avoid the use of metals, and recoverable Lewis acid catalysts such as copper(II) triflate. niscpr.res.inscispace.com
Energy Efficiency : The development of solvent-free methods, often assisted by microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating. ingentaconnect.com
Chemical Reactivity and Mechanistic Investigations of 1,4 Dichlorophthalazine 6 Carbaldehyde
Nucleophilic Substitution Reactions at the C-1 and C-4 Positions of the Phthalazine (B143731) Core
The 1,4-dichlorophthalazine (B42487) moiety is an electron-deficient heteroaromatic system, which activates the chlorine atoms towards nucleophilic displacement. The reactivity is analogous to that of other dichlorinated nitrogen-containing heterocycles, such as 2,4-dichloroquinazolines. nih.gov
Nitrogen nucleophiles, including primary and secondary amines as well as hydrazines, are expected to react readily with 1,4-dichlorophthalazine-6-carbaldehyde. The reaction typically proceeds via a sequential displacement of the two chlorine atoms. The reaction of 1,4-dichlorophthalazine with amines like 4-methylpiperazine has been used to synthesize 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, demonstrating the viability of this substitution. sigmaaldrich.com
The nucleophilicity of the attacking species is a key factor. Studies comparing amines and hydrazines show that their reactivity can be similar, with methyl groups increasing the reactivity at the α-position of hydrazines but decreasing it at the β-position. researchgate.net For instance, while hydrazine (B178648) has a reactivity comparable to methylamine, N-methylation can significantly alter its nucleophilic strength. researchgate.net
The general reaction scheme involves the initial attack of the nitrogen nucleophile to form a monosubstituted intermediate, followed by a second substitution under more forcing conditions if desired.
Table 1: Examples of Expected Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Expected Product (Monosubstituted) | Expected Product (Disubstituted) |
| Ammonia (NH₃) | 4-Amino-1-chlorophthalazine-6-carbaldehyde | 1,4-Diaminophthalazine-6-carbaldehyde |
| Hydrazine (N₂H₄) | 4-Hydrazinyl-1-chlorophthalazine-6-carbaldehyde | 1,4-Dihydrazinylphthalazine-6-carbaldehyde |
| Aniline (C₆H₅NH₂) | 1-Chloro-4-(phenylamino)phthalazine-6-carbaldehyde | N1,N4-Diphenylphthalazine-1,4-diamine-6-carbaldehyde |
| Piperidine | 1-Chloro-4-(piperidin-1-yl)phthalazine-6-carbaldehyde | 1,4-Di(piperidin-1-yl)phthalazine-6-carbaldehyde |
Oxygen and sulfur nucleophiles also participate in SNAr reactions with activated chloroheterocycles. Thiolate anions, derived from thiols, are particularly potent nucleophiles and are expected to displace the chlorine atoms with high efficiency. msu.edulibretexts.org The greater nucleophilicity of sulfur compared to oxygen is a well-established principle. libretexts.org Reactions with biothiols on related dichlorinated systems like 3,6-dichloro-1,2,4,5-tetrazine (B31795) proceed readily. researchgate.net
Oxygen nucleophiles, such as alkoxides and phenoxides, also react, although they may require more stringent conditions compared to their sulfur counterparts. Dynamic covalent chemistry studies have demonstrated the reversible nucleophilic substitution of tetrazines with phenols. nih.gov
Table 2: Expected Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles
| Nucleophile | Reagent Example | Expected Product (Monosubstituted) |
| Oxygen | Sodium Methoxide (NaOMe) | 1-Chloro-4-methoxyphthalazine-6-carbaldehyde |
| Sodium Phenoxide (NaOPh) | 1-Chloro-4-phenoxyphthalazine-6-carbaldehyde | |
| Sulfur | Sodium Hydrosulfide (NaSH) | 1-Chloro-4-mercaptophthalazine-6-carbaldehyde |
| Sodium Thiophenoxide (NaSPh) | 1-Chloro-4-(phenylthio)phthalazine-6-carbaldehyde |
A critical aspect of the nucleophilic substitution on the 1,4-dichlorophthalazine core is the regioselectivity of the initial attack. Extensive studies on the analogous 2,4-dichloroquinazoline (B46505) system provide significant insight. nih.gov In reactions with various amine nucleophiles, substitution consistently and selectively occurs at the C-4 position to yield 2-chloro-4-aminoquinazoline derivatives. nih.gov This pronounced regioselectivity is attributed to the greater electrophilicity of the C-4 position, which is influenced by the adjacent nitrogen atom (N-3) in the quinazoline (B50416) ring.
By analogy, for this compound, the initial nucleophilic attack is strongly predicted to occur at the C-4 position. This preference is also observed in other heterocyclic systems; for example, in 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic attack by amines exclusively displaces the chlorine at C-4. mdpi.com Quantum chemistry calculations on such systems confirm that the formation of the 4-substituted isomer is favored due to both greater product stability and a lower activation energy barrier. dntb.gov.ua Consequently, the reaction of this compound with one equivalent of a nucleophile is expected to yield the 4-substituted-1-chlorophthalazine derivative as the major product. There are no chiral centers formed in these substitution reactions, so stereoselectivity is not a factor.
Transformations Involving the Carbaldehyde Functional Group
The aldehyde at the C-6 position offers a versatile handle for further molecular elaboration, independent of or in concert with substitutions on the phthalazine core.
The carbaldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond. This transformation is fundamental in the synthesis of various biologically active molecules and ligands. It is important to note that when using amine nucleophiles, this condensation can compete with the SNAr reaction at the C-1/C-4 positions. The reaction outcome can be controlled by modulating the stoichiometry of the reagents and the reaction conditions.
The aldehyde functionality is an excellent substrate for olefination reactions, such as the Wittig and Horner–Wadsworth–Emmons (HWE) reactions, to form a carbon-carbon double bond. nih.govresearchgate.net
The Wittig reaction utilizes a phosphonium (B103445) ylide, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. youtube.com While a classic method, the removal of the phosphine (B1218219) oxide byproduct can sometimes be challenging. youtube.com
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification that employs a phosphonate (B1237965) carbanion. wikipedia.org This reagent is generally more nucleophilic than a Wittig ylide and offers significant advantages, including the straightforward aqueous workup to remove the phosphate (B84403) byproduct and excellent stereoselectivity, typically yielding the (E)-alkene as the major product. youtube.comorganic-chemistry.org The mechanism proceeds through nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene. wikipedia.org
Table 3: Expected Olefination Reactions of the Carbaldehyde Group
| Reaction | Reagent | Expected Product | Key Features |
| Wittig | Methyltriphenylphosphonium bromide / Base | 1,4-Dichloro-6-vinylphthalazine | Forms terminal alkene |
| HWE | Triethyl phosphonoacetate / Base | Ethyl (E)-3-(1,4-dichlorophthalazin-6-yl)acrylate | High (E)-selectivity; water-soluble byproduct wikipedia.orgorganic-chemistry.org |
| HWE | Diethyl (cyanomethyl)phosphonate / Base | (E)-3-(1,4-Dichlorophthalazin-6-yl)acrylonitrile | Introduces cyano-vinyl group |
Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde functional group at the 6-position of the 1,4-dichlorophthalazine core is susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol. These transformations are fundamental in organic synthesis for modifying the electronic and structural properties of the molecule.
Reduction: The reduction of the aldehyde group to form (1,4-dichlorophthalazin-6-yl)methanol is typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of aldehydes and ketones. For more resistant substrates, the more powerful lithium aluminum hydride (LiAlH₄) can be employed, although it requires anhydrous conditions and careful handling.
| Transformation | Product | Typical Reagents |
| Oxidation | 1,4-Dichlorophthalazine-6-carboxylic acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) |
| Reduction | (1,4-Dichlorophthalazin-6-yl)methanol | NaBH₄, LiAlH₄ |
Advanced Coupling Reactions
The two chlorine atoms on the phthalazine ring are prime sites for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are essential for building molecular complexity.
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C-C bonds by coupling an organoboron compound with an organic halide. libretexts.orgsemanticscholar.org For this compound, the two chloro-substituents can react with various aryl or vinyl boronic acids or their esters. The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling reaction conditions such as temperature, catalyst, ligand, and base. researchgate.net The aldehyde group is generally tolerant of Suzuki coupling conditions. semanticscholar.org
A typical catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table of Potential Suzuki-Miyaura Reaction Parameters
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling cycle |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd catalyst and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction rate |
| Boron Reagent | Phenylboronic acid | Provides the aryl group for coupling |
Beyond the Suzuki reaction, the dichlorophthalazine core can participate in a range of other metal-catalyzed cross-couplings.
Other Palladium-Catalyzed Reactions:
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the chloro-substituents with primary or secondary amines to produce aminophthalazine derivatives. nih.gov This is a key method for introducing nitrogen-based functional groups.
Heck Reaction: Involves the coupling of the aryl chloride with an alkene to form a substituted alkene product.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, providing access to alkynyl-substituted phthalazines.
Copper-Catalyzed Reactions: Copper catalysts, often used in conjunction with ligands, can mediate Ullmann-type couplings. These reactions are particularly useful for forming C-O, C-S, and C-N bonds, coupling the dichlorophthalazine with alcohols, thiols, and amines, respectively. beilstein-journals.orgbeilstein-journals.org Photoinduced copper catalysis has also emerged as a powerful tool for various cross-coupling reactions under mild conditions. beilstein-journals.org
Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium for cross-coupling reactions, including Suzuki-Miyaura type couplings. semanticscholar.orgresearchgate.net They can exhibit different reactivity and selectivity profiles compared to palladium, sometimes enabling reactions that are challenging with palladium catalysts, particularly with less reactive aryl chlorides. researchgate.net
Mechanistic Elucidation of Key Transformations
While specific mechanistic studies on this compound are scarce, the reaction pathways can be inferred from well-established mechanisms of related cross-coupling reactions on other haloaromatic compounds.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling provides a framework for understanding the reactivity of this compound. nih.gov
Oxidative Addition: The catalytic cycle begins with the oxidative addition of a C-Cl bond of the phthalazine to a low-valent palladium(0) species (e.g., L₂Pd⁰). This step is often rate-limiting and results in a square planar palladium(II) intermediate (L₂Pd(Ar)Cl). libretexts.org Given the two C-Cl bonds, two sequential oxidative additions can occur to achieve disubstitution.
Transmetalation: The palladium(II) intermediate reacts with the boronic acid (activated by a base to form a boronate species). The organic group from the boron is transferred to the palladium center, displacing the halide and forming a new palladium(II) intermediate (L₂Pd(Ar)(Ar')).
Reductive Elimination: This final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
For copper-catalyzed reactions, the mechanisms can be more varied, sometimes involving single-electron transfer (SET) pathways, particularly in photoredox catalysis, leading to radical intermediates. beilstein-journals.org
Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, general principles can be applied.
Kinetics: The rate of cross-coupling reactions is highly dependent on several factors:
Nature of the Halide: The C-X bond strength is critical. Generally, reactivity follows the order C-I > C-Br > C-Cl. The C-Cl bonds in the substrate are the least reactive, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures. libretexts.org
Catalyst and Ligand: The choice of ligand dramatically influences the rate of both the oxidative addition and reductive elimination steps. researchgate.net
Solvent and Base: The solvent polarity and the strength of the base can affect the solubility of reagents and the rate of transmetalation.
Advanced Spectroscopic and Crystallographic Investigations
High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, Dynamic NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. While specific NMR data for 1,4-Dichlorophthalazine-6-carbaldehyde is not readily found, an analysis can be extrapolated from its parent compound, 1,4-dichlorophthalazine (B42487). nih.gov
For 1,4-dichlorophthalazine, the aromatic protons appear as two multiplets in the ¹H NMR spectrum (in CDCl₃) at approximately δ 7.74–7.76 ppm and δ 7.85–7.87 ppm. nih.gov The ¹³C NMR spectrum shows signals at δ 125.86, 127.21, 134.49, and 155.03 ppm. nih.gov
The introduction of a carbaldehyde (-CHO) group at the 6-position of the phthalazine (B143731) ring would introduce distinct features in the NMR spectra:
¹H NMR: A new, highly deshielded singlet for the aldehydic proton would be expected in the range of δ 9.5-10.5 ppm. The symmetry of the benzene (B151609) ring protons would be broken, leading to more complex splitting patterns for the remaining aromatic protons (H-5, H-7, and H-8).
¹³C NMR: A new resonance for the carbonyl carbon of the aldehyde would appear significantly downfield, typically between δ 190-200 ppm. The chemical shifts of the aromatic carbons would also be altered due to the electronic effects of the aldehyde substituent.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals of the substituted aromatic ring. Solid-State NMR (ssNMR) could provide insights into the molecular packing and conformational properties in the crystalline form, which can differ from the solution state. raco.catresearchgate.netresearchgate.netDynamic NMR studies could be employed to investigate restricted rotation around the C-CHO bond, if such a dynamic process exists on the NMR timescale. raco.cat
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
|---|---|---|---|
| Proton | Predicted Chemical Shift (δ, ppm) | Carbon | Predicted Chemical Shift (δ, ppm) |
| -CHO | 9.5 - 10.5 | C=O | 190 - 200 |
| Ar-H | 7.8 - 8.5 | C-Cl | ~155 |
| Ar-C | 125 - 140 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers a "fingerprint" that helps confirm the molecular structure.
For the parent compound, 1,4-dichlorophthalazine, electron impact mass spectrometry (EIMS) shows a molecular ion peak (M⁺) at m/z 198, with characteristic isotopic peaks at m/z 200 (M⁺+2) and m/z 202 (M⁺+4) due to the two chlorine atoms. nih.gov The fragmentation of phthalazine-1,4-dione derivatives often involves the loss of groups like CO, N₂, and HCN. raco.catraco.cat
For this compound, the molecular ion peak would be expected at m/z 226 (for ³⁵Cl isotopes). The fragmentation would likely proceed through several key pathways:
Loss of the formyl radical (-CHO): A significant fragment would be expected at m/z 197, corresponding to the loss of 29 Da.
Loss of a chlorine atom: Fragmentation could involve the loss of a Cl radical, leading to an ion at m/z 191.
Cleavage of the heterocyclic ring: Similar to other phthalazine derivatives, fragmentation of the core ring structure would lead to smaller charged species.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Predicted Fragment Identity | Notes |
|---|---|---|
| 226 | [M]⁺ | Molecular Ion |
| 197 | [M - CHO]⁺ | Loss of formyl radical |
| 191 | [M - Cl]⁺ | Loss of a chlorine atom |
| 162 | [M - Cl - CHO]⁺ | Subsequent loss of CHO from [M-Cl]⁺ |
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. nih.govresearchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. An X-ray crystallographic analysis would provide invaluable information on:
The planarity of the phthalazine ring system.
The conformation of the carbaldehyde group relative to the aromatic ring.
Intermolecular interactions, such as halogen bonding (C-Cl···N or C-Cl···O) or π-π stacking, which govern the crystal packing.
Such structural details are crucial for understanding the solid-state properties of the material and for rational drug design if the compound is explored for pharmaceutical applications. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. libretexts.org
The IR spectrum of the parent compound, 1,4-dichlorophthalazine, shows characteristic peaks for aromatic C-H and C=C/C=N stretching. nih.gov For this compound, the spectrum would be more complex, with additional key vibrational modes:
C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1685 and 1715 cm⁻¹, characteristic of an aromatic aldehyde. researchgate.net
Aldehydic C-H Stretch: Two weak bands would likely appear in the region of 2700-2900 cm⁻¹ and 2800-2900 cm⁻¹, which is a hallmark of the C-H bond in an aldehyde group.
C-Cl Stretch: Strong absorptions in the far-infrared region (typically below 800 cm⁻¹) would correspond to the C-Cl stretching vibrations.
Raman spectroscopy would provide complementary information. nih.gov Since the C=C and C=N bonds of the aromatic system are highly polarizable, they would give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active.
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |
| Aldehydic C-H Stretch | IR | 2700 - 2900 | Weak |
| C=O Stretch | IR | 1685 - 1715 | Strong |
| Aromatic C=C/C=N Stretch | IR/Raman | 1450 - 1650 | Strong-Medium |
| C-Cl Stretch | IR | < 800 | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These transitions are sensitive to the extent of conjugation and the presence of chromophores and auxochromes.
The phthalazine ring system is a chromophore that absorbs in the UV region. The introduction of the carbaldehyde group, an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. This shift is a result of the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific experimental spectra for this compound are not available, related aromatic systems show intense absorption bands due to π-π* transitions. pdx.edu It is plausible that this compound would exhibit absorption maxima in the UV-A or near-visible region.
Fluorescence properties are more difficult to predict without experimental data. While some substituted phthalazines are fluorescent, many aromatic aldehydes exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing to the triplet state. The presence of heavy atoms like chlorine can also quench fluorescence. Therefore, it is possible that this compound would be weakly fluorescent or non-fluorescent.
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
There are no published studies that employ quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to specifically investigate the electronic structure and reactivity of 1,4-Dichlorophthalazine-6-carbaldehyde.
Such studies would typically provide insights into:
Molecular Orbital Analysis: Determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
Electron Density and Electrostatic Potential: Mapping the electron density to identify electron-rich and electron-deficient regions, which is crucial for predicting intermolecular interactions.
Without dedicated DFT or ab initio studies, these fundamental electronic properties remain uncharacterized for this compound.
Reaction Mechanism Modeling and Transition State Characterization
No research is available on the modeling of reaction mechanisms involving this compound or the characterization of its transition states.
Theoretical modeling in this area would be invaluable for:
Understanding Synthetic Pathways: Elucidating the step-by-step mechanisms of reactions involving the aldehyde or chloro-substituents.
Transition State Analysis: Identifying the geometry and energy of transition states to calculate activation barriers and predict reaction kinetics. nih.gov
Product Selectivity: Predicting whether reactions would occur preferentially at the chlorine atoms or the aldehyde group under various conditions.
The absence of this research means that the mechanistic details of how this compound partakes in chemical reactions are yet to be theoretically described.
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis and mapping of the potential energy surface (PES) for this compound have not been reported in scientific literature.
This type of study is essential for understanding the molecule's three-dimensional structure and flexibility. Key data from such an analysis would include:
Rotational Barriers: Calculating the energy barrier for the rotation of the carbaldehyde group relative to the phthalazine (B143731) ring system.
Stable Conformers: Identifying the lowest-energy conformations (isomers) of the molecule.
Potential Energy Surface: A comprehensive map of the energy landscape, which governs the molecule's conformational dynamics and isomerization pathways.
Spectroscopic Property Prediction and Validation
There are no available computational studies focused on predicting the spectroscopic properties of this compound.
Typically, computational methods are used to predict spectra which can then be compared with experimental data for validation. This includes:
NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) to aid in the structural elucidation of the compound and its derivatives.
Infrared (IR) and Raman Spectroscopy: Simulating vibrational frequencies to assign spectral bands to specific molecular motions, such as the C=O stretch of the aldehyde and the C-Cl stretches.
UV-Vis Spectroscopy: Predicting electronic transitions to understand the compound's absorption properties.
Without these theoretical predictions, the interpretation of experimental spectra for this specific molecule lacks computational validation.
Molecular Dynamics Simulations for Dynamic Behavior
No molecular dynamics (MD) simulations have been published that focus on the dynamic behavior of this compound.
MD simulations would provide a time-resolved view of the molecule's behavior, which is particularly important for understanding its interactions in different environments. Potential applications would be:
Solvation Effects: Simulating how the molecule interacts with various solvents.
Intermolecular Interactions: Modeling how multiple molecules of this compound interact with each other in the solid state or in solution.
Binding Dynamics: If the molecule were to be studied as a ligand, MD simulations could explore its stability and interactions within a biological target's binding site.
Emerging Research Frontiers and Methodological Developments
Flow Chemistry and Continuous Processing Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. ias.ac.in For a molecule like 1,4-Dichlorophthalazine-6-carbaldehyde, with its multiple reactive sites, flow chemistry presents an opportunity to achieve selective transformations that may be challenging in a batch environment.
The application of flow chemistry to the synthesis of aromatic aldehydes has been demonstrated to be an efficient methodology. acs.orgnih.gov These techniques allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the reactivity of aldehyde functionalities. researchgate.net For instance, continuous-flow methods have been developed for the determination and synthesis of various aromatic aldehydes, showcasing the versatility of this approach. capes.gov.brresearchgate.net
In the context of this compound, flow chemistry could be instrumental in several key transformations. The two chlorine atoms on the phthalazine (B143731) ring are susceptible to nucleophilic substitution. longdom.org A continuous flow setup would enable high-throughput screening of reaction conditions (e.g., different nucleophiles, catalysts, solvents, and temperatures) to selectively substitute one or both chlorine atoms while preserving the aldehyde group. Furthermore, the aldehyde moiety itself can undergo a variety of reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. A flow reactor could facilitate these transformations with high selectivity and yield, minimizing the formation of byproducts that can arise from the sensitive nature of aldehydes.
Table 1: Representative Flow Chemistry Applications for Aromatic Aldehydes and Heterocycles
| Reactant Type | Reaction | Flow Conditions | Outcome |
| Aromatic Aldehydes | Reaction with o-dianisidine | Air-segmented continuous-flow, SnCl₄ catalyst | Automated determination of aldehydes capes.gov.br |
| Various Anilines and Ethyl Vinyl Ether | α-Arylation of acetaldehyde (B116499) enolate equivalent | Continuous-flow process | Synthesis of monoarylated acetaldehydes acs.orgnih.gov |
| Aromatic Aldehydes/Ketones | Grignard Reactions | 90°C, 4 bar pressure | High conversion and selectivity researchgate.net |
Photochemical Transformations
Photochemistry opens up unique reaction pathways that are not accessible through thermal methods, often proceeding with high selectivity under mild conditions. The photochemical behavior of this compound is anticipated to be influenced by its constituent parts: the halo-N-heterocyclic core and the aromatic aldehyde.
The photochemical reactions of haloarenes often involve the cleavage of the carbon-halogen bond, leading to radical intermediates that can undergo a variety of subsequent reactions. capes.gov.br Similarly, the photochemistry of N-heterocycles has been explored for functionalization and reduction reactions. researchgate.net The presence of the aldehyde group introduces another chromophore that can be targeted. Photochemical reactions of aromatic aldehydes are well-documented and include processes like Norrish Type I and Type II reactions, photoreduction, and photoaddition.
For this compound, irradiation with UV light could potentially lead to several outcomes. Selective excitation of the aldehyde could initiate intramolecular hydrogen abstraction from a suitable C-H bond, if sterically feasible, or intermolecular reactions with a solvent or other reagent. Alternatively, excitation of the dichlorophthalazine moiety could lead to the homolytic cleavage of a C-Cl bond, generating a phthalazinyl radical. This reactive intermediate could then participate in cyclization reactions or abstract a hydrogen atom to yield a monochlorinated product. The specific pathway would be dependent on the reaction conditions, such as the wavelength of light and the solvent used.
Table 2: Examples of Photochemical Reactions of Related Aromatic and Heterocyclic Compounds
| Compound Type | Reaction Type | Conditions | Product(s) |
| 1-Halo-2-(phenylalkyl)benzenes | Photoreduction/Photocyclization | Various solvents, aerated/unaerated | Biphenyl, fluorene, dihydrophenanthrene capes.gov.br |
| Quinolines, Pyridines | Photochemical alkylation | Methanol/THF, HCl, UV light | Alkylated heteroarenes researchgate.net |
| Phthalimides with carboxylic groups | Photoinduced electron transfer (PET) and decarboxylation | UV irradiation | Decarboxylated products rsc.org |
| Phthalocyanines with chiral alcohols | Singlet oxygen generation | Light, chemical quencher | Photosensitizing properties observed nih.gov |
Electrochemical Reactivity Studies
Electrochemical methods provide a powerful tool for investigating the redox properties of molecules and for driving chemical reactions through electron transfer. The electrochemical behavior of this compound would be a composite of the reactivities of the dichlorophthalazine core and the aldehyde substituent.
Studies on the electrochemical reduction of 1,4-disubstituted phthalazines have shown that the nature of the substituents significantly influences the reduction pathway. For instance, the electrochemical reduction of 1,4-dichlorophthalazine (B42487) in dimethylformamide leads to the elimination of chloride ions and cleavage of the pyridazine (B1198779) ring, ultimately forming phthalonitrile (B49051). This process involves the transfer of two electrons and the breaking of three sigma bonds.
The aldehyde group at the 6-position is also electrochemically active and can be either reduced to an alcohol or oxidized to a carboxylic acid, depending on the applied potential and reaction conditions. The presence of the electron-withdrawing dichlorophthalazine core is expected to influence the reduction potential of the aldehyde group. Conversely, the aldehyde group, as a deactivating group, will affect the electron density of the aromatic ring and, consequently, the reduction potential of the phthalazine system. Cyclic voltammetry would be a key technique to experimentally determine the reduction and oxidation potentials and to elucidate the electrochemical reaction mechanisms.
Table 3: Electrochemical Data for Related Phthalazine and Aromatic Compounds
| Compound | Technique | Conditions | Key Findings |
| 1,4-Dichlorophthalazine | Voltammetry, Electrolysis-ESR | Dimethylformamide | Two-electron reduction leads to ring cleavage and phthalonitrile formation. |
| Aryldiazonium Salts | Cyclic Voltammetry | Aqueous solution | Two single-electron reduction steps to form aryl radical and aryl anion. nih.gov |
| N-heterocycles | Preparative Electrolysis | Various | Sustainable methods for C-H functionalization and cyclization. nih.govpragmetis.comfrontiersin.org |
Supramolecular Assembly and Material Science Applications
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural features of this compound make it a promising candidate as a building block for the construction of novel supramolecular assemblies and functional materials.
The phthalazine core, with its nitrogen atoms, can act as a hydrogen bond acceptor or a metal-coordinating ligand. The chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular architectures. acs.org Furthermore, the aldehyde group is a versatile functional handle. It can act as a hydrogen bond acceptor and can also be used to form dynamic covalent bonds, for example, through the formation of imines or hydrazones, which can be employed in the construction of self-healing materials or molecular switches.
The combination of these functional groups in a single molecule allows for the programming of specific intermolecular interactions, leading to the formation of well-defined one-, two-, or three-dimensional structures. For example, the interplay of hydrogen bonding involving the aldehyde and nitrogen atoms, and halogen bonding from the chlorine atoms could direct the self-assembly of this compound into tapes, sheets, or more complex networks. ru.nl Such organized structures could find applications in areas like nonlinear optics, sensing, or as porous materials for gas storage. ias.ac.inarizona.edu
Table 4: Key Intermolecular Interactions in Phthalazine-Related Supramolecular Systems
| System | Key Interaction(s) | Resulting Structure/Application |
| Crown ether-substituted phthalocyanines | Cation-π interactions, host-guest complexation | Stacked columnar structures, ion transport ru.nl |
| Phthalocyanines | π-π stacking, van der Waals forces | Liquid crystalline phases, one-dimensional conductors ru.nl |
| Thiourea-phthalazinium complexes | Hydrogen bonding, π-π stacking, halogen-π interactions | Ordered supramolecular complexes for catalysis ru.nl |
| Functionalized metallacycles | Coordination-driven self-assembly | Precise control over geometry and stoichiometry for functional materials nih.gov |
Future Research Directions and Unexplored Reactivity
Catalyst Development for Novel Transformations
The dual reactivity of the chloro and aldehyde functionalities on the 1,4-Dichlorophthalazine-6-carbaldehyde core presents a fertile ground for the development of novel catalytic systems. Future research should prioritize the design of catalysts that can selectively activate specific sites on the molecule, enabling transformations that are currently challenging.
One promising area is the use of transition metal catalysts for cross-coupling reactions at the C-Cl positions. While palladium-catalyzed couplings are standard for aryl chlorides, research into more earth-abundant and cost-effective metals like copper, nickel, and iron is crucial. The development of bespoke ligand architectures will be paramount to tune the reactivity and selectivity of these catalysts, potentially allowing for the stepwise replacement of the chlorine atoms with different substituents.
Furthermore, the aldehyde group is a prime target for asymmetric catalysis. The design of chiral organocatalysts or metal complexes for enantioselective additions to the carbonyl group could unlock access to a vast array of chiral phthalazine (B143731) derivatives with potential applications in stereoselective synthesis and as active pharmaceutical ingredients. Light-driven, metal-free catalytic processes also represent a frontier, offering sustainable pathways to new phthalazine derivatives. scispace.com
| Catalytic System | Target Transformation | Potential Advantages |
| Earth-Abundant Metal Catalysts (e.g., Ni, Cu, Fe) | Sequential Cross-Coupling at C-Cl bonds | Cost-effective, sustainable, novel reactivity |
| Chiral Organocatalysts/Metal Complexes | Asymmetric Aldehyde Addition | Access to enantiomerically pure compounds |
| Photocatalysts | Light-Driven Functionalizations | Metal-free, mild reaction conditions, sustainable |
Regiospecific and Stereoselective Functionalization of the Phthalazine Core
A significant challenge and opportunity in the chemistry of this compound lies in achieving high levels of regio- and stereoselectivity. The two chlorine atoms are electronically distinct, and developing synthetic methodologies to selectively functionalize one over the other is a key research objective. This could be achieved through careful control of reaction conditions, such as temperature and solvent, or through the use of sterically demanding nucleophiles that favor reaction at the less hindered position.
The interplay between the reactivity of the C-Cl bonds and the aldehyde group is another area ripe for exploration. For instance, the aldehyde could be temporarily converted into a directing group to guide the substitution at a specific chlorine atom. Subsequent deprotection would then regenerate the aldehyde for further transformations. Such an approach would provide a powerful tool for the construction of highly complex and precisely substituted phthalazine derivatives. researchgate.net
Stereoselective functionalization of the phthalazine core itself, beyond the aldehyde group, is a largely unexplored frontier. The development of chiral ligands that can coordinate to the phthalazine nitrogen atoms and induce facial selectivity in addition reactions could lead to the synthesis of novel planar chiral phthalazine scaffolds.
Green Synthesis Innovations for Industrial-Scale Production
For this compound to realize its full potential, the development of environmentally benign and scalable synthetic routes is essential. Current methods for the synthesis of related dichlorophthalazines often rely on harsh reagents like phosphorus oxychloride. nih.gov Future research should focus on "green" alternatives that minimize waste and avoid hazardous materials.
One promising avenue is the exploration of catalytic methods for the direct C-H chlorination of a suitable phthalazine precursor, which would be more atom-economical than traditional substitution reactions. The use of greener solvents, such as water, ionic liquids, or supercritical fluids, should also be investigated to reduce the environmental impact of the synthesis. researchgate.net
Furthermore, the development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability for industrial production. Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities, and the enclosed nature of the systems enhances safety when dealing with reactive intermediates.
| Green Chemistry Approach | Target Improvement | Potential Impact |
| Catalytic C-H Chlorination | Atom Economy, Reduced Waste | More efficient and sustainable synthesis |
| Alternative Solvents (Water, Ionic Liquids) | Reduced Environmental Impact | Safer and greener chemical processes |
| Continuous Flow Synthesis | Scalability, Safety, Efficiency | Facilitates industrial-scale production |
Advanced Mechanistic Investigations of Complex Reaction Systems
A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and catalysts. The complex interplay of the different reactive sites on the molecule necessitates advanced mechanistic studies.
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of the molecule and the transition states of its reactions. researchgate.net These theoretical studies can help to predict the regioselectivity of nucleophilic attacks and guide the design of catalysts with enhanced selectivity.
Experimental mechanistic studies, including kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates, will also be vital. For example, in-depth studies of the kinetics of the sequential substitution of the two chlorine atoms could reveal the factors that govern their differential reactivity. Understanding the proposed mechanisms for related phthalazine syntheses can provide a foundation for these investigations. researchgate.net A thorough mechanistic understanding will not only allow for the optimization of existing reactions but also pave the way for the discovery of entirely new and unforeseen reactivity patterns for this versatile chemical building block.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
